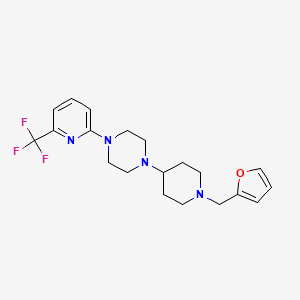
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
生化学分析
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, can interact with various enzymes and proteins
Cellular Effects
It has been suggested that it may have potential anticancer properties . This could be due to its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
準備方法
The synthesis of 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline derivative.
Urea Formation: The final step involves the reaction of the benzylated tetrahydroquinoline with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group, forming new derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
科学的研究の応用
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)urea: This compound has a similar structure but with an isoquinoline core, which may result in different biological activities.
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydrocarbazole-6-yl)urea: The carbazole core in this compound can lead to distinct chemical properties and applications.
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroindole-6-yl)urea: The indole core in this compound may confer unique biological activities compared to the tetrahydroquinoline derivative.
特性
IUPAC Name |
1-benzyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-9-6-13-10-14(7-8-15(13)20-16)19-17(22)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCGTOUNTLRUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2969864.png)

![methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)
![4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2969871.png)

![1-(3-methoxyphenyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2969874.png)
![ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine](/img/structure/B2969876.png)
![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)
